2-fluoro-N,6-dihydroxybenzamide
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Overview
Description
2-Fluoro-N,6-dihydroxybenzamide is an organic compound with the molecular formula C7H6FNO3. It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 2-position and hydroxyl groups at the 6-position and on the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzoic acid with hydroxylamine to form the corresponding hydroxamic acid, followed by cyclization to yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran and temperatures maintained below 30°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of 2-fluoro-N,6-dihydroxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,6-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-Fluoro-N,6-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 2-fluoro-N,6-dihydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and fluorine groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxybenzamide
- 2-Fluoro-4-hydroxybenzamide
- 2-Fluoro-N-hydroxybenzamide
Uniqueness
2-Fluoro-N,6-dihydroxybenzamide is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Fluoro-N,6-dihydroxybenzamide is a compound of interest due to its potential biological activities, particularly its interactions with serotonin receptors and implications in treating various disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H7FNO3
- Molecular Weight : 175.14 g/mol
- IUPAC Name : 2-fluoro-6-hydroxy-N-hydroxybenzamide
The presence of the fluorine atom and hydroxyl groups is crucial for its biological activity, influencing its interaction with various biological targets.
Interaction with Serotonin Receptors
Research indicates that this compound acts as a partial agonist at the serotonin 5-HT4 receptor. This receptor is involved in numerous physiological processes, including cognition and gastrointestinal motility. Activation of the 5-HT4 receptor has been linked to increased release of neurotransmitters such as acetylcholine (ACh), which plays a significant role in cognitive function and memory enhancement .
Key Findings :
- Cognitive Enhancement : Agonist-induced activation of the 5-HT4 receptor has shown promise in reversing cognitive deficits induced by anticholinergic drugs in behavioral models .
- Gastrointestinal Effects : The compound may also influence gastrointestinal motility, making it a candidate for treating disorders like irritable bowel syndrome (IBS) .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds similar to or including this compound. Below is a summary table showcasing some relevant experimental findings:
Potential Therapeutic Applications
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Cognitive Disorders : Its action on the 5-HT4 receptor may be beneficial in treating cognitive deficits associated with diseases like Alzheimer's.
- Gastrointestinal Disorders : The compound's ability to modulate gastrointestinal motility makes it a candidate for treating conditions such as IBS and functional dyspepsia .
Properties
IUPAC Name |
2-fluoro-N,6-dihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-4-2-1-3-5(10)6(4)7(11)9-12/h1-3,10,12H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXSPBDTVGRSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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